molecular formula C6H10F2O B1397119 (3,3-Difluoro-1-methylcyclobutyl)methanol CAS No. 1408076-35-6

(3,3-Difluoro-1-methylcyclobutyl)methanol

Cat. No.: B1397119
CAS No.: 1408076-35-6
M. Wt: 136.14 g/mol
InChI Key: CJAWZBDZCFSXMU-UHFFFAOYSA-N
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Description

(3,3-Difluoro-1-methylcyclobutyl)methanol is an organic compound with the molecular formula C6H10F2O It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a methyl group, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluoro-1-methylcyclobutyl)methanol typically involves the following steps:

    Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Fluorination: Introduction of fluorine atoms can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, yielding (3,3-Difluoro-1-methylcyclobutane).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Formation of (3,3-Difluoro-1-methylcyclobutyl)ketone or (3,3-Difluoro-1-methylcyclobutyl)aldehyde.

    Reduction: Formation of (3,3-Difluoro-1-methylcyclobutane).

    Substitution: Formation of (3,3-Difluoro-1-methylcyclobutyl)chloride or (3,3-Difluoro-1-methylcyclobutyl)bromide.

Scientific Research Applications

(3,3-Difluoro-1-methylcyclobutyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, especially in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,3-Difluoro-1-methylcyclobutyl)methanol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

    (3,3-Difluoro-1-methylcyclobutane): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    (3,3-Difluoro-1-ethylcyclobutyl)methanol: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic properties.

    (3,3-Difluoro-1-methylcyclopentyl)methanol: Features a cyclopentyl ring, altering its ring strain and reactivity.

Uniqueness: (3,3-Difluoro-1-methylcyclobutyl)methanol is unique due to its specific combination of a cyclobutyl ring, fluorine atoms, and a hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(3,3-difluoro-1-methylcyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c1-5(4-9)2-6(7,8)3-5/h9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAWZBDZCFSXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-35-6
Record name (3,3-Difluoro-1-methyl-cyclobutyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of the 3,3-difluoro-1-methylcyclobutanecarboxylic acid (150 mg, 0.999 mmol) in diethyl ether (5 mL) was added to a suspension of LAH (2.198 mL, 2.198 mmol, 1M in THF) in diethyl ether (2 mL) at −40° C. The reaction mixture was stirred at −40° C. for 1 h and allowed to warm to RT and stirred for 15 h. The reaction mass cooled to −40° C. and quenched with sequential addition of water (10 mL), 10% aqueous solution of NaOH (10 mL) and water (10 mL). Diethyl ether (15 mL) was then added and the solution was stirred for 2 h. The organic layer was separated and the aqueous phase was extracted with diethyl ether (3×15 mL). The combined organic layer was dried over Na2SO4, filtered, and the filtrate concentrated under reduced pressure. The crude sample was purified by silica gel chromatography (12 g REDISEP® column, eluting with 30% EtOAc in petroleum ether). Fractions containing the product were combined and evaporated to afford the Intermediate 229A as a pale yellow oil (100 mg, 74%). 1H NMR (400 MHz, DMSO-d6) δ ppm 4.92 (t, J=5.52 Hz, 1H) 3.27 (d, J=4.02 Hz, 2H), 2.55-2.45 (m, 2H), 2.07-2.21 (m, 2H), 1.07-1.17 (m, 3H).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
2.198 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-Difluoro-1-methylcyclobutyl)methanol
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(3,3-Difluoro-1-methylcyclobutyl)methanol
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(3,3-Difluoro-1-methylcyclobutyl)methanol
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Reactant of Route 6
(3,3-Difluoro-1-methylcyclobutyl)methanol

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